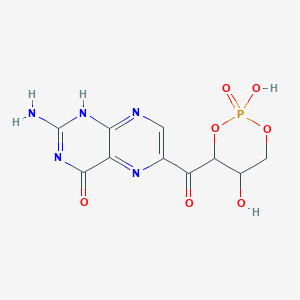

Compound Z-phb

Description

Structure

2D Structure

Properties

CAS No. |

122856-31-9 |

|---|---|

Molecular Formula |

C10H10N5O7P |

Molecular Weight |

343.19 g/mol |

IUPAC Name |

2-amino-6-(2,5-dihydroxy-2-oxo-1,3,2λ5-dioxaphosphinane-4-carbonyl)-3H-pteridin-4-one |

InChI |

InChI=1S/C10H10N5O7P/c11-10-14-8-5(9(18)15-10)13-3(1-12-8)6(17)7-4(16)2-21-23(19,20)22-7/h1,4,7,16H,2H2,(H,19,20)(H3,11,12,14,15,18) |

InChI Key |

ONCCWDRMOZMNSM-UHFFFAOYSA-N |

SMILES |

C1C(C(OP(=O)(O1)O)C(=O)C2=CN=C3C(=N2)C(=O)NC(=N3)N)O |

Isomeric SMILES |

C1C(C(OP(=O)(O1)O)C(=O)C2=CN=C3C(=N2)C(=O)N=C(N3)N)O |

Canonical SMILES |

C1C(C(OP(=O)(O1)O)C(=O)C2=CN=C3C(=N2)C(=O)N=C(N3)N)O |

Synonyms |

1-(2-amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Compound Z Phb

Retrosynthetic Analysis Approaches for Compound Z-phb Precursors

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. slideshare.netnumberanalytics.combibliotekanauki.pl This process involves identifying strategic bond disconnections and the corresponding synthons, which are idealized fragments that represent the reactive species needed for the bond formation. researchgate.netox.ac.uk

Strategic Disconnections and Transformational Pathways

The retrosynthetic analysis of this compound, a polyester (B1180765), logically identifies the ester linkage as the key strategic disconnection point. lkouniv.ac.in This leads to a hydroxy acid precursor, 3-hydroxybutyric acid, or its corresponding lactone, β-butyrolactone. The polymer is essentially a chain of repeating 3-hydroxybutyric acid units. vulcanchem.com

Another key transformational pathway in the synthesis of PHB is functional group interconversion (FGI). lkouniv.ac.insolubilityofthings.com For instance, a carbon-carbon double bond in a precursor like crotonic acid can be hydrated to form the secondary alcohol of 3-hydroxybutyric acid. redalyc.orgscielo.org.co This approach allows for the use of different starting materials that can be converted to the key hydroxy acid monomer.

The primary chemical synthesis route involves the ring-opening polymerization (ROP) of β-butyrolactone. vulcanchem.com This strategy simplifies the polymerization process as the cyclic monomer already contains the necessary ester linkage precursor.

Identification of Key Synthons for this compound Assembly

Based on the retrosynthetic disconnections, the key synthons for the assembly of this compound are:

Acyl cation synthon and alcohol synthon: The disconnection of the ester bond in the polymer backbone generates an acyl cation at the carbonyl carbon and an alkoxide at the oxygen of the repeating unit. The synthetic equivalent for the acyl portion is typically an activated carboxylic acid derivative, while the alcohol portion is the hydroxyl group of another monomer unit.

β-hydroxy acid synthon: The most direct precursor is 3-hydroxybutyric acid itself. Its synthetic equivalent is the molecule itself, which can be polymerized through condensation reactions.

Lactone synthon: As mentioned, β-butyrolactone is a key synthon for the ROP route. vulcanchem.com It is the cyclic ester of 3-hydroxybutyric acid and serves as a direct monomer for polymerization.

Unsaturated acid synthon: Crotonic acid can be considered a precursor synthon, requiring a hydration step to generate the 3-hydroxybutyryl moiety. wur.nl

Modern Organic Synthesis Techniques for this compound Construction

Modern organic synthesis provides a toolbox of catalytic methods to construct polymers like this compound with control over their structure and properties. kvmwai.edu.in

Catalysis-Driven Synthesis of this compound

Catalysis is central to the efficient synthesis of this compound, whether through biological or chemical means. nih.gov Catalysts accelerate the rate of polymerization and can influence the stereochemistry of the final polymer. vulcanchem.com

Transition metal complexes are widely used as catalysts in organic synthesis, including polymerization reactions. solubilityofthings.compsu.edu For the synthesis of polyesters like PHB, various metal complexes, particularly those of zinc, tin, and aluminum, have been investigated for the ring-opening polymerization of β-butyrolactone. mdpi.com These catalysts function by coordinating to the carbonyl oxygen of the lactone, activating it for nucleophilic attack by the growing polymer chain. mdpi.com The choice of metal and its ligand sphere can significantly impact the activity of the catalyst and the properties of the resulting polymer, such as molecular weight and stereoregularity. mdpi.com For instance, some zinc complexes have shown high catalytic activity in the polymerization of lactides, a related class of cyclic esters. mdpi.com

Organocatalysis offers a metal-free alternative for polymerization. Small organic molecules, such as certain amines and phosphines, can catalyze the ring-opening polymerization of lactones. These catalysts often operate through a nucleophilic or basic mechanism to initiate polymerization.

Biocatalysis represents the natural route to this compound and is the basis for its industrial production. ugr.es In bacteria, the polymerization is catalyzed by the enzyme PHB synthase (PhaC). nih.gov This enzyme specifically polymerizes (R)-3-hydroxybutyryl-CoA monomers to produce highly stereoregular P(3HB). nih.govugr.es The biosynthesis pathway involves two other enzymes: β-ketoacyl-CoA thiolase (PhbA) and acetoacetyl-CoA reductase (PhbB), which together convert acetyl-CoA into the (R)-3-hydroxybutyryl-CoA monomer. ugr.es The entire process is a highly efficient and specific example of biocatalysis, yielding high molecular weight polymer. nih.gov

Transition Metal Catalysis in this compound Synthesis

Cascade Reactions and Multicomponent Strategies for this compound

Cascade reactions and multicomponent reactions (MCRs) offer significant advantages in chemical synthesis by combining multiple bond-forming steps into a single operation, thereby increasing efficiency and reducing waste. researchgate.net For the synthesis of Z-phb and related Z-alkene structures, these strategies provide direct pathways to complex molecules from simple precursors. researchgate.net

A notable approach involves a three-component, reductive cascade cross-coupling for the arylalkylation of alkynes, which can yield trisubstituted alkenes with excellent control over the Z-isomer by employing a combination of photocatalysis and nickel catalysis. researchgate.net Similarly, iron-catalyzed multicomponent reactions that merge allenes with organohalides and organozinc reagents have been developed to construct trisubstituted Z-alkenes with high selectivity. nus.edu.sg This method is particularly attractive due to the use of an inexpensive and non-toxic iron catalyst. nus.edu.sg

Nickel-catalyzed three-component couplings of enals, alkynes, and silanes have been shown to produce Z-enol silanes with greater than 98:2 stereoselectivity. organic-chemistry.org This reaction tolerates a wide array of functional groups, including esters, ketones, and free hydroxyls, demonstrating its versatility. organic-chemistry.org The mechanism involves an oxidative cyclization to a nickel-enolate metallacycle, which accounts for the high Z-selectivity observed. organic-chemistry.org

Recent advancements have also demonstrated that the stereochemical outcome of such reactions can be switched. For instance, by choosing between electrochemistry and photocatalysis in a nickel-catalyzed reductive cross-coupling, either the E or Z isomer of a trisubstituted alkene can be obtained with high selectivity. researchgate.net

Stereoselective and Enantioselective Synthesis of Chiral this compound Variants

The synthesis of specific stereoisomers (enantiomers) of chiral molecules is crucial, particularly in pharmaceutical applications where different enantiomers can have vastly different biological effects. nus.edu.sg The creation of Z-alkenes that also contain a chiral center presents a significant synthetic challenge. acs.org

Several advanced methods have been developed to address this:

Photoinduced Nickel Catalysis: A stereodivergent synthesis allows for the creation of both Z- and E-alkenes with high enantioselectivity from simple alkylarenes and vinyl bromides. acs.org The selectivity is controlled by the choice of a photocatalyst, demonstrating a tunable approach to access either isomer. acs.org

Iron-Catalyzed Dialkylation: An iron-catalyzed method transforms allenes into trisubstituted Z-alkenes with high stereoselectivity. This approach simplifies the preparation of bioactive molecules where the Z-configuration is essential for function. nus.edu.sg

Wittig Olefination Variants: While the classic Wittig reaction is a cornerstone of alkene synthesis, creating functionalized chiral Z-alkenes can be challenging. researchgate.net A modern approach uses alkene-derived phosphines that can be selectively functionalized to promote the Z-selective Wittig pathway, enabling the synthesis of complex chiral alkenes. researchgate.net

Zr-Catalyzed Asymmetric Carboalumination (ZACA): The ZACA reaction is a powerful tool for catalytic, enantioselective carbon-carbon bond formation. jst.go.jp It can transform terminal alkenes into chiral alkylalanes, which are versatile intermediates for synthesizing a wide range of chiral compounds with exceptionally high enantiomeric purity. jst.go.jp

| Method | Catalyst/Reagent | Key Features | Selectivity | Reference |

|---|---|---|---|---|

| Photoinduced C(sp³)–H Alkenylation | Nickel/Photocatalyst | Stereodivergent; uses simple starting materials. | High Z/E and enantioselectivity. | acs.org |

| Iron-Catalyzed Dialkylation | Bisphosphine–iron catalyst | Uses affordable, non-toxic iron; multicomponent strategy. | High Z-selectivity. | nus.edu.sg |

| Modified Wittig Olefination | Alkene-derived phosphines | Avoids issues with unstable intermediates. | High Z-selectivity for chiral alkenes. | researchgate.net |

| ZACA Reaction | Chiral Zirconocene derivatives | Catalytic C-C bond formation with high enantiopurity. | High enantioselectivity. | jst.go.jp |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ubc.ca The synthesis of Z-phb can be made more sustainable by incorporating these principles. nus.edu.sg

Atom Economy and Waste Minimization in this compound Production

Atom economy is a measure of the efficiency of a reaction in converting reactants into the desired product. Reactions with poor atom economy, like the traditional Wittig reaction which generates triphenylphosphine (B44618) oxide as a stoichiometric byproduct, are being replaced by more sustainable alternatives. wordpress.comgctlc.org

Catalytic Olefin Metathesis: This powerful C-C bond-forming reaction provides an efficient route to alkenes with minimal waste. sigmaaldrich.com While typically favoring the more stable E-isomer, Z-selective olefin metathesis catalysts have been developed, offering a greener path to Z-alkenes. sigmaaldrich.comnih.gov These reactions often proceed with high activity and selectivity, reducing the formation of toxic byproducts. sigmaaldrich.com

Modified Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is generally more atom-economical than the Wittig reaction because the dialkylphosphate byproduct is water-soluble and easily removed. wikipedia.org While classic HWE reactions favor E-alkenes, modifications using specific phosphonate (B1237965) reagents (e.g., Still-Gennari modification) can achieve high Z-selectivity. wikipedia.orgmdpi.com

Catalytic Hydrogenation: The electrochemical hydrogenation of alkynes to Z-alkenes offers a green alternative to traditional methods that use high-pressure hydrogen gas or stoichiometric reducing agents. rsc.org This method often requires only a simple palladium catalyst and can be performed under mild conditions. rsc.org

Utilization of Renewable Feedstocks and Sustainable Solvents for this compound

The shift from petrochemical feedstocks to renewable resources is a central goal of green chemistry. researchgate.net

Renewable Feedstocks: Biomass-derived building blocks, such as those from lignin, cellulose, or oils, are increasingly being used in the synthesis of complex molecules. rsc.org For Z-phb synthesis, precursors like 4-phenyl-3-butenoic acid can potentially be derived from renewable aromatic compounds obtained from lignin. nrel.gov Engineered microorganisms can also produce novel polyhydroxyalkanoates (PHAs) with aromatic functionalities from sustainable feedstocks. biorxiv.org

Sustainable Solvents: Solvents constitute a large volume of the waste in chemical processes. researchgate.net Replacing volatile organic solvents (VOCs) with greener alternatives is critical. text2fa.ir

Deep Eutectic Solvents (DES) and Natural Deep Eutectic Solvents (NADES): These solvents are biodegradable, biocompatible, and can be derived from renewable resources like sugars, amino acids, and choline. mdpi.com They have been successfully used in stereoselective reactions, sometimes even promoting enantioselectivity themselves. mdpi.comrsc.org

Ionic Liquids (ILs): Recognized as "green" solvents, ILs are non-volatile and can be suitable for a variety of organic reactions, including multicomponent strategies. mdpi.com

Solvent-Free Reactions: Performing reactions without a solvent, for example by grinding reactants together (mechanochemistry), represents an ideal green approach. wordpress.comgctlc.org Solvent-free Wittig reactions have been successfully demonstrated. wordpress.com

Energy-Efficient Synthetic Routes for this compound

Reducing the energy consumption of chemical reactions is another key principle of green chemistry.

Photocatalysis: Using visible light to drive chemical reactions at room temperature offers a low-energy alternative to heat-driven processes. organic-chemistry.orgresearchgate.net The photocatalytic isomerization of E-alkenes to the less stable Z-isomers is a prime example of an energy-efficient, "uphill" transformation. organic-chemistry.orgresearchgate.net

Electrocatalysis: Electrochemical methods can replace harsh chemical reagents with electricity, operating under mild conditions and often with high selectivity. rsc.org The electrochemical hydrogenation of alkynes to Z-alkenes avoids the need for high temperatures and high-pressure hydrogen gas, streamlining the process and reducing energy costs. rsc.org

Flow Chemistry and Automated Synthesis for this compound

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers numerous advantages, including enhanced safety, better process control, and improved scalability. acs.org This technology is well-suited for the synthesis of Z-phb variants.

Solid-Phase and Solution-Phase Hybrid Synthesis of this compound

The synthesis of complex molecules like this compound often necessitates a strategic combination of different synthetic methodologies to optimize efficiency, yield, and purity. A hybrid approach, integrating both solid-phase and solution-phase techniques, offers a versatile platform to construct key fragments of the molecule under optimal conditions before their final assembly. This strategy leverages the primary advantages of each method: the ease of purification and excess reagent use in solid-phase synthesis (SPS) and the scalability and flexibility of classical solution-phase synthesis (SPS).

In a hypothetical synthetic route towards this compound, the molecule can be retrosynthetically disconnected into two primary fragments: a peptide-like backbone and a complex heterocyclic moiety. The peptide-like portion is well-suited for a solid-phase approach, while the heterocyclic component may be more efficiently constructed in solution.

Solid-Phase Synthesis of the Backbone Fragment:

The synthesis of the linear peptide-like precursor of this compound can be efficiently carried out on a solid support, such as a rink amide resin. researchgate.netpeptide.com This method allows for the sequential addition of amino acid analogues and other building blocks. The key advantage of SPS is the ability to drive reactions to completion by using a large excess of reagents, which can then be easily removed by simple filtration and washing of the resin-bound product. researchgate.net This circumvents the need for complex purification steps after each coupling reaction.

A general procedure for the solid-phase synthesis of the backbone would involve the following steps:

Swelling of the resin in a suitable solvent like dimethylformamide (DMF). researchgate.net

Removal of the N-terminal protecting group (e.g., Fmoc) with a piperidine (B6355638) solution. researchgate.net

Coupling of the next Fmoc-protected amino acid derivative using a coupling agent such as HBTU/HATU in the presence of a base like diisopropylethylamine (DIPEA). peptide.com

A capping step with acetic anhydride (B1165640) can be performed to block any unreacted amino groups.

These cycles of deprotection and coupling are repeated until the desired sequence is assembled.

Upon completion of the solid-phase synthesis, the linear precursor is cleaved from the resin using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers, to yield the crude peptide fragment, which is then purified by preparative HPLC. researchgate.net

Solution-Phase Synthesis of the Heterocyclic Moiety:

The synthesis of the complex heterocyclic portion of this compound is often more amenable to a solution-phase approach. This allows for a wider range of reaction conditions, including high temperatures and the use of reagents that may not be compatible with solid-phase resins. Furthermore, the purification and characterization of intermediates are more straightforward in solution-phase chemistry.

Hybrid Assembly and Cyclization:

The final stage of the synthesis involves the coupling of the two fragments, prepared by solid-phase and solution-phase methods, respectively. This crucial step is performed in solution. The purified peptide-like backbone, with a reactive N-terminus, is coupled to the activated heterocyclic component.

Following the successful coupling of the two fragments, a final intramolecular cyclization step can be performed to yield the macrocyclic structure of this compound.

Research Findings:

The table below summarizes hypothetical data from the development of a hybrid synthesis strategy for this compound, illustrating the optimization of the fragment coupling and final cyclization steps.

| Entry | Coupling Reagent | Solvent | Coupling Yield (%) | Cyclization Conditions | Final Yield (%) |

| 1 | HBTU/DIPEA | DMF | 75 | HATU, 24h | 45 |

| 2 | COMU/DIPEA | NMP | 82 | HATU, 24h | 51 |

| 3 | T3P | DCM/DMF | 85 | T3P, 12h | 62 |

| 4 | EDC/HOBt | DMF | 70 | EDC/HOBt, 36h | 40 |

This hybrid strategy demonstrates a powerful approach for the efficient and modular synthesis of complex molecules like this compound, allowing for the optimization of individual fragment syntheses before their convergent assembly.

Advanced Spectroscopic and Analytical Characterization of Compound Z Phb

High-Resolution Spectroscopic Techniques for Structural Elucidation of (Z)-Diethylstilbestrol diphosphate (B83284)

High-resolution spectroscopy is indispensable for the unambiguous determination of a molecule's three-dimensional structure and connectivity. Techniques like NMR, mass spectrometry, and vibrational spectroscopy each provide unique and complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy of (Z)-Diethylstilbestrol diphosphate (e.g., ¹H, ¹³C, ³¹P)

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR: Proton NMR provides information on the number, environment, and coupling of hydrogen atoms. For the parent compound, diethylstilbestrol (B1670540), ¹H NMR spectra recorded in DMSO-d6 show distinct signals corresponding to the different types of protons. chemicalbook.com The aromatic protons on the phenyl rings typically appear in the downfield region (around 6.8-7.0 ppm), while the ethyl group protons (CH₂) are observed around 2.08 ppm and the methyl protons (CH₃) further upfield at approximately 0.72 ppm. chemicalbook.com The hydroxyl protons are also identifiable, often as a broad singlet. chemicalbook.com For the diphosphate derivative, the phosphorylation of the hydroxyl groups would lead to noticeable shifts in the signals of the adjacent aromatic protons due to changes in electron density.

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing a spectrum of the carbon skeleton. The parent molecule, diethylstilbestrol dipropionate, shows characteristic signals for the aromatic carbons, the olefinic carbons of the hexene backbone, and the aliphatic carbons of the ethyl groups. nih.gov In (Z)-Diethylstilbestrol diphosphate, the carbons of the phenyl rings directly bonded to the phosphate (B84403) groups would experience a significant downfield shift.

³¹P NMR: Phosphorus-31 NMR is specifically used to analyze compounds containing phosphorus. jmaterenvironsci.com For (Z)-Diethylstilbestrol diphosphate, ³¹P NMR would be crucial for confirming the presence and chemical environment of the phosphate groups. A single resonance in the ³¹P NMR spectrum would indicate the symmetrical phosphorylation of both hydroxyl groups. The chemical shift of this signal would be characteristic of a diaryl phosphate ester. The analysis of organophosphorus compounds by ³¹P NMR is a standard method for their structural confirmation. jmaterenvironsci.com

Table 1: Representative ¹H NMR Data for Diethylstilbestrol (Parent Compound) Data obtained in DMSO-d6 at 400 MHz. Source: chemicalbook.com

| Assignment | Chemical Shift (ppm) |

| Aromatic (CH) | 6.991 |

| Aromatic (CH) | 6.779 |

| Methylene (B1212753) (-CH₂-) | 2.080 |

| Methyl (-CH₃) | 0.717 |

| Hydroxyl (-OH) | 9.31 |

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Patterns of (Z)-Diethylstilbestrol diphosphate

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For organophosphate compounds, electron-impact mass spectrometry (EI-MS) often leads to characteristic fragmentation. oup.com In the case of the parent compound diethylstilbestrol, intense mass spectral peaks are observed at m/z values of 268 (the molecular ion), 239, 145, and 107. nih.gov For (Z)-Diethylstilbestrol diphosphate, the molecular ion peak would be expected at an m/z corresponding to its exact mass (428.078 g/mol ). drugbank.com

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for analyzing such compounds, especially in complex matrices. researchgate.net Using techniques like electrospray ionization (ESI), the intact molecular ion can be readily observed. Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by inducing fragmentation of a selected precursor ion. For (Z)-Diethylstilbestrol diphosphate, characteristic fragmentation would involve the loss of the phosphate groups (H₃PO₄, 80 Da) or parts thereof.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis of (Z)-Diethylstilbestrol diphosphate

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. scirp.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For organophosphate compounds, key absorption bands include the P=O stretching vibration, which is typically strong and found in the region of 1300-1100 cm⁻¹. cwejournal.orgresearchgate.net The P-O-C (aryl) stretching vibrations would also be prominent. The IR spectrum of the parent diethylstilbestrol shows a strong, broad O-H stretching band for the hydroxyl groups and characteristic C-H and C=C stretching bands for the aromatic rings and alkyl groups. nih.gov In (Z)-Diethylstilbestrol diphosphate, the O-H band would be absent and replaced by the strong P=O and P-O-C absorption bands, providing clear evidence of phosphorylation. cwejournal.org

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. americanpharmaceuticalreview.com While IR activity requires a change in dipole moment during a vibration, Raman activity requires a change in polarizability. americanpharmaceuticalreview.com Therefore, symmetrical, non-polar bonds often produce strong Raman signals. The aromatic ring vibrations in (Z)-Diethylstilbestrol diphosphate would be expected to be strong in the Raman spectrum. Like IR, Raman spectroscopy can detect the characteristic vibrations of the phosphate groups, although their intensities may differ. jmaterenvironsci.comscirp.org

Table 2: Key IR Absorption Regions for Organophosphate Analysis Source: cwejournal.orgresearchgate.netnih.gov

| Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| P=O Stretch | 1300 - 1100 | Strong |

| P-O-C (Aryl) Stretch | 1260 - 1160 (asymmetric) | Strong |

| P-O-C (Aryl) Stretch | 1050 - 990 (symmetric) | Medium-Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy of (Z)-Diethylstilbestrol diphosphate

UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule and are particularly useful for analyzing compounds with chromophores, such as aromatic systems.

UV-Vis Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions. Molecules with conjugated π-systems, like the stilbene (B7821643) core of (Z)-Diethylstilbestrol diphosphate, exhibit characteristic UV absorption spectra. The parent compound, diethylstilbestrol, has a maximum absorption (λmax) at around 232 nm in acidic solution and 245 nm in basic solution. nih.gov The phosphorylation to form (Z)-Diethylstilbestrol diphosphate would alter the electronic environment of the chromophore, leading to a potential shift in the λmax. UV-Vis spectroscopy is less specific than techniques like NMR but is a robust method for quantification. proteus-instruments.com

Fluorescence Spectroscopy: Fluorescence is the emission of light by a substance that has absorbed light. This technique is typically much more sensitive than UV-Vis absorption spectroscopy. drawellanalytical.com Aromatic compounds are often fluorescent. The fluorescence properties (excitation and emission wavelengths, quantum yield) of (Z)-Diethylstilbestrol diphosphate would be sensitive to its local environment and could be used for highly sensitive detection, for instance, in biological samples. d-nb.info The derivatization of diethylstilbestrol with fluorescent tags has been used to enhance detection sensitivity in analytical methods. researchgate.net

Chromatographic Methodologies for (Z)-Diethylstilbestrol diphosphate Analysis and Purification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating and purifying compounds and for quantifying their presence in complex samples like biological fluids or environmental matrices. mdpi.comnih.govresearchgate.net

Gas Chromatography (GC) and Liquid Chromatography (LC) of (Z)-Diethylstilbestrol diphosphate

Gas Chromatography (GC): GC separates volatile and thermally stable compounds in a gaseous mobile phase. Due to the low volatility of (Z)-Diethylstilbestrol diphosphate, direct analysis by GC is not feasible. However, analysis of its more volatile parent compound, diethylstilbestrol, is common. researchgate.net Often, derivatization is required to convert the polar hydroxyl groups into less polar, more volatile ethers or esters to improve chromatographic performance. oup.comresearchgate.net GC is frequently coupled with mass spectrometry (GC-MS) for definitive identification of the separated components. researchgate.netoup.com

Liquid Chromatography (LC): LC is the most widely used chromatographic technique for the analysis of non-volatile and thermally sensitive compounds like (Z)-Diethylstilbestrol diphosphate. High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) is a standard method. pensoft.netcore.ac.uk The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. pensoft.net Detection can be achieved using a UV detector set at the compound's λmax or, for higher sensitivity and specificity, a fluorescence detector or a mass spectrometer (LC-MS). researchgate.netfrontiersin.org HPLC is invaluable for both the quantification of (Z)-Diethylstilbestrol diphosphate and for its purification from reaction mixtures or biological extracts. core.ac.ukfrontiersin.org

Table 3: Comparison of Chromatographic Methods for Stilbene Derivative Analysis Source: researchgate.netresearchgate.netoup.comresearchgate.netpensoft.net

| Technique | Analytes | Typical Detector | Key Advantages | Limitations for Z-phb |

| GC | Volatile, thermally stable compounds (or derivatives) | Flame Ionization (FID), Mass Spectrometry (MS) | High resolution, established methods | Requires derivatization, not suitable for non-volatile phosphate form |

| LC | Non-volatile, polar, thermally labile compounds | UV-Vis, Fluorescence (FLD), Mass Spectrometry (MS) | High versatility, direct analysis possible | Lower resolution than capillary GC |

Size Exclusion Chromatography and Other Advanced Separation Techniques for Compound Z-phb

Size Exclusion Chromatography (SEC), also referred to as Gel Permeation Chromatography (GPC), is a cornerstone technique for determining the molecular weight and molecular weight distribution of this compound. This method separates molecules based on their size in solution.

In a typical SEC analysis of PHB, the polymer is dissolved in a suitable solvent, commonly chloroform (B151607), and the solution is passed through a column packed with porous gel. scielo.brscielo.br Larger molecules elute more quickly, while smaller molecules penetrate the pores of the gel and have a longer retention time. The system is often calibrated with standards of known molecular weights, such as polystyrene, to establish a relationship between elution time and molecular weight. scielo.brmdpi.com

Key parameters obtained from SEC analysis include:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the weight of each polymer chain, thus giving more significance to heavier molecules.

Polydispersity Index (PDI): The ratio of Mw to Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample where all molecules have the same chain length.

Research has shown that the molecular weight of PHB can vary significantly, with Mw values reported to be in the range of 0.2 x 106 to 3 x 106 Da. mdpi.com The specific conditions of the SEC analysis, such as the type of columns, eluent, and temperature, are crucial for obtaining accurate and reproducible results. For instance, analyses have been performed using a Viscotek GPCmax VE2001 instrument with Shodex columns at 40 °C and chloroform as the eluent. mdpi.com Another study utilized a Viscotek HT-GPC system at 40°C with a refractive index detector. scielo.brscielo.br

Beyond standard SEC, other advanced separation techniques are employed in the analysis of PHB. These can include methods to separate PHB from cellular material during extraction and purification. Techniques like solvent extraction using chloroform or methylene chloride, followed by precipitation, are common. asm.orgresearchgate.net The choice of solvent and extraction conditions can significantly impact the purity and molecular weight of the recovered PHB. asm.orgresearchgate.net Furthermore, methods involving ultrasonication and Soxhlet extraction have also been explored to enhance the efficiency of PHB recovery. nih.gov

Table 1: Molecular Weight Characteristics of Different PHB Samples from SEC Analysis

| Sample | Number-Average Molecular Weight (Mn) (kg/mol) | Weight-Average Molecular Weight (Mw) (Da) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|---|

| PHB1 | 52 | ~1 x 106 | Not Reported | scielo.brmdpi.com |

| PHB2 | 76.2 | ~1 x 106 | Not Reported | scielo.brmdpi.com |

| l/sr-P3HB | 152 | Not Reported | 1.17 | rsc.org |

| c/sr-P3HB | 143 | Not Reported | 1.22 | rsc.org |

Elemental Analysis and Compositional Determination of this compound

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, this analysis confirms the presence and relative abundance of its constituent elements. The theoretical structure of the PHB monomer (C4H6O2) dictates a specific ratio of carbon, hydrogen, and oxygen.

Energy Dispersive X-ray (EDX) analysis is one method used to determine the elemental composition. researchgate.net Studies using EDX have confirmed that the primary elements in PHB are carbon (C) and oxygen (O). researchgate.net For example, one analysis reported a mass percentage of carbon to be approximately 54.69 ± 2.43% and oxygen to be 45.31 ± 5.24%. researchgate.net This is in close agreement with the theoretical elemental composition of PHB.

In addition to EDX, other methods like flash combustion elemental analysis can be employed to determine the carbon, hydrogen, and nitrogen content. acs.orgunibo.it These analyses are crucial for verifying the purity of the extracted PHB and for confirming the successful synthesis of PHB-based materials. acs.orgunibo.it

Table 2: Elemental Composition of Microbial PHB by EDX Analysis

| Element | Mass Percentage (%) | Reference |

|---|---|---|

| Carbon (C) | 54.69 ± 2.43 | researchgate.net |

| Oxygen (O) | 45.31 ± 5.24 | researchgate.net |

X-ray Diffraction (XRD) for Crystalline Structure Analysis of this compound

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the crystalline structure of materials. In the context of this compound, XRD is instrumental in determining its crystal lattice, identifying different crystalline forms (polymorphs), and quantifying the degree of crystallinity.

PHB is a semi-crystalline polymer, and its mechanical and thermal properties are significantly influenced by its crystalline structure. The most common crystalline form of PHB is the α-form, which has an orthorhombic crystal structure. mdpi.com XRD patterns of PHB typically show prominent diffraction peaks at 2θ angles of approximately 13.5° and 16.9°, corresponding to the (020) and (110) crystal planes, respectively. mdpi.commdpi.com Other less intense peaks are also observed at higher angles. mdpi.com

The degree of crystallinity, which is the weight fraction of the crystalline phase in the polymer, can be calculated from the XRD data by comparing the area of the crystalline peaks to the total area under the diffraction curve. mdpi.com The crystallinity of PHB can vary depending on its processing history and any subsequent thermal treatments. For instance, the crystallinity of PHB has been observed to increase over time due to a process known as secondary crystallization. mdpi.com

Under certain conditions, such as mechanical stress, PHB can also exist in a β-form, which has a hexagonal unit cell. figshare.comresearchgate.net The α-to-β phase transition can be induced by stretching and has been studied using XRD to understand the structural changes that occur during deformation. figshare.comresearchgate.net

Table 3: Prominent XRD Peaks for the α-Crystalline Form of PHB

| 2θ Angle (°) | Crystal Plane | Reference |

|---|---|---|

| 13.5 | (020) | mdpi.com |

| 14.3 | (020) | mdpi.com |

| 16.9 | (110) | mdpi.com |

| 17.7 | (110) | mdpi.com |

| 20.3 | (021) | mdpi.com |

| 21.5 | (101) | mdpi.commdpi.com |

| 22.6 | (111) | mdpi.com |

| 22.9 | (111) | mdpi.com |

| 25.5 | (121) | mdpi.com |

| 26.4 | (121) | mdpi.com |

| 27.9 | (040) | mdpi.com |

Microscopy and Surface Characterization Techniques for this compound Materials

A variety of microscopy techniques are utilized to investigate the morphology and surface characteristics of this compound materials at different scales. These techniques provide visual information about the material's structure, from the macroscopic to the nanoscopic level.

Scanning Electron Microscopy (SEM) is widely used to examine the surface topography of PHB films, granules, and composites. scielo.brscielo.brmdpi.com SEM images can reveal details about surface porosity, the distribution of fillers in composites, and changes in surface morphology due to degradation or other treatments. mdpi.comnih.govresearchgate.net For sample preparation, non-conductive PHB samples are often coated with a thin layer of a conductive material, such as gold or carbon, to prevent charging under the electron beam. scielo.brmdpi.com

Atomic Force Microscopy (AFM) provides high-resolution three-dimensional images of the surface of PHB. It can be used to characterize the surface roughness and to visualize the morphology of PHB nanoparticles. uobaghdad.edu.iq Studies using AFM have shown that PHB nanoparticles can be spherical and aggregated with smooth surfaces. uobaghdad.edu.iq

Polarized Optical Microscopy (POM) is another valuable technique for studying the crystalline morphology of PHB. analis.com.my POM is particularly useful for observing the spherulitic structure of PHB, which consists of radially growing crystalline lamellae. analis.com.my The size and perfection of these spherulites can be influenced by the presence of other components in a blend, as has been observed in blends of PHB with natural rubber. analis.com.my

Table 4: Summary of Microscopy Techniques for PHB Characterization

| Technique | Information Obtained | Typical Observations | Reference |

|---|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface topography, porosity, filler distribution | Porous surfaces on granules, changes in morphology after degradation | scielo.brscielo.brmdpi.comnih.govresearchgate.net |

| Atomic Force Microscopy (AFM) | High-resolution surface imaging, nanoparticle morphology | Spherical, aggregated nanoparticles with smooth surfaces | uobaghdad.edu.iq |

| Polarized Optical Microscopy (POM) | Crystalline morphology, spherulite structure | Inconsistent growth of spherulites in blends | analis.com.my |

Mechanistic Investigations of Compound Z Phb in Model Systems

In Vitro Mechanistic Studies of Compound Z-phb Interactions

In vitro research provides a foundational understanding of a compound's direct interactions with biological molecules and its effects on cellular machinery. These studies allow for precise control over experimental conditions, enabling detailed analysis of specific binding events and pathway modulation without the complexities of a whole organism.

Enzymatic and Receptor Binding Studies of this compound

This compound has been identified as a ligand that directly binds to Prohibitin 1 (PHB1) and Prohibitin 2 (PHB2). oncotarget.comnih.gov These two proteins assemble into a large, ring-shaped hetero-oligomeric complex in the inner mitochondrial membrane, where they act as chaperones to stabilize mitochondrial respiratory enzymes and maintain mitochondrial integrity. uniprot.orguniprot.orgmdpi.com The prohibitin complex is also found in other cellular compartments, including the nucleus and the plasma membrane, where it participates in signaling and transcriptional regulation. oncotarget.comresearchgate.net

Binding studies, often conducted using affinity-based proteomic screening, have confirmed that this compound selectively targets the PHB1/PHB2 complex. ub.edu Different classes of PHB ligands, such as flavaglines and synthetic molecules like fluorizoline (B607481), are known to bind to prohibitins and stabilize different conformations of the complex, leading to diverse pharmacological activities. oncotarget.comnih.gov For example, the binding of the natural product rocaglamide (B1679497) (a type of flavagline) to PHB1 and PHB2 at the cell membrane has been shown to inhibit the activation of C-RAF by RAS. oncotarget.com Similarly, the synthetic ligand fluorizoline directly binds to PHB1 and PHB2, which is a critical step for its pro-apoptotic activity. oncotarget.com

Cell-Free System Analysis of this compound Reaction Pathways

Cell-free systems, which utilize cellular lysates or reconstituted biochemical pathways, offer a powerful tool for dissecting molecular mechanisms in a controlled environment. researchgate.net These systems allow researchers to study specific reaction pathways without the interference of intact cellular structures and competing metabolic processes. For a compound like Z-phb, a cell-free approach could be used to precisely determine its effect on a specific enzymatic reaction or protein-protein interaction within a signaling cascade.

For instance, a cell-free system could reconstitute the initial steps of the Ras-Raf-MEK-ERK pathway to analyze how this compound's binding to prohibitins directly interferes with the interaction between PHB and C-RAF. nih.gov This method allows for the manipulation of individual component concentrations and the introduction of specific modifications to understand the precise requirements for the compound's inhibitory activity. Furthermore, cell-free protein expression systems can be used to produce large quantities of the PHB1 and PHB2 proteins for structural and binding studies, facilitating detailed characterization of the drug-target interaction. researchgate.net

Molecular Target Engagement Studies of this compound in Cell Lines

To confirm that this compound engages its target within a cellular context, studies in various cell lines are essential. These experiments verify that the compound can reach and bind to prohibitins in living cells to exert a biological effect. A key finding is that the cytotoxic and pro-apoptotic effects of prohibitin ligands are dependent on the presence of prohibitins. oncotarget.com For instance, in studies with the prohibitin-binding compound fluorizoline, mouse embryonic fibroblasts (MEFs) depleted of PHB2 were shown to be highly resistant to the compound's apoptosis-inducing effects. oncotarget.comguidetopharmacology.org

Furthermore, treatment of cancer cell lines with prohibitin ligands like fluorizoline leads to the activation of the integrated stress response (ISR), a key cellular stress pathway. researchgate.net This activation is mediated by the eIF2α kinase HRI and results in the transcriptional upregulation of pro-apoptotic factors. researchgate.net The engagement of prohibitins by this compound can also trigger the activation of stress-activated kinases such as JNK and p38, which occurs prior to caspase activation and apoptosis. ub.edu These findings demonstrate that the binding of the compound to its target initiates a cascade of downstream signaling events.

Cellular Pathway Modulation by this compound in Non-Clinical Models

The binding of this compound to the prohibitin complex modulates a number of critical cellular pathways, contributing to its observed biological effects. Prohibitins act as scaffold proteins that regulate signaling hubs controlling cell survival, metabolism, and inflammation. nih.govnih.govresearchgate.net

Key pathways modulated by prohibitin ligands include:

Ras-Raf-MEK-ERK Pathway : Prohibitin ligands like flavaglines and fluorizoline can inhibit the activation of C-RAF, a crucial kinase in this pro-proliferative pathway. oncotarget.comnih.gov This inhibition is a key component of their anti-cancer activity.

Apoptosis Pathways : this compound induces apoptosis through the intrinsic mitochondrial pathway. Its binding to prohibitins leads to the upregulation of the BH3-only proteins NOXA and BIM. oncotarget.com This process requires the downstream effectors BAX and BAK to execute cell death. oncotarget.com The activation of p53 is not always required, allowing the compound to be effective in p53-mutant cancers. ub.edu

STAT3 Signaling : Prohibitins can interact with the transcription factor STAT3, trapping it in the mitochondria to promote cell survival. uniprot.org Some prohibitin ligands have been shown to inhibit STAT3 signaling, which is a promising strategy for anti-cancer and anti-inflammatory therapies. springermedicine.comresearchgate.net

Mitophagy : The prohibitin complex is involved in mitophagy, the selective degradation of damaged mitochondria. idibell.cat Prohibitin-binding compounds can inhibit this process, which may enhance the efficacy of conventional chemotherapy. idibell.catresearchgate.net

| Pathway | Effect of Compound Binding | Key Mediators | Reference |

|---|---|---|---|

| Ras-Raf-MEK-ERK | Inhibition | C-RAF | oncotarget.comnih.gov |

| Intrinsic Apoptosis | Activation | NOXA, BIM, BAX, BAK | oncotarget.com |

| STAT3 Signaling | Inhibition | STAT3 | uniprot.orgspringermedicine.com |

| Mitophagy | Inhibition | PINK1, Parkin, LC3 | nih.govidibell.catresearchgate.net |

| Integrated Stress Response | Activation | HRI, ATF3, ATF4 | researchgate.net |

In Vivo Mechanistic Studies Utilizing Non-Clinical Animal Models for this compound

To understand the physiological relevance of the in vitro findings, the mechanisms of this compound are studied in non-clinical animal models. These studies provide insight into the compound's effects within the complex environment of a whole organism.

Analysis of this compound Interactions within Intact Organisms

In vivo studies using mouse models have been crucial in validating the therapeutic potential of prohibitin ligands. For example, some flavaglines have demonstrated anti-tumor effects in murine models of ERK-driven pancreatic ductal adenocarcinoma. nih.gov Similarly, the prohibitin ligand Xanthohumol has been shown to block the growth of ERα-positive breast cancer cells in vivo. nih.gov

Animal models are also essential for studying the role of prohibitins in development and disease, providing a context for the action of compounds like Z-phb. Tissue-specific knockout of prohibitin genes in mice has revealed their critical roles in various organs. For example, loss of PHB2 in the forebrain leads to neurodegeneration, while its deletion in the heart results in heart failure. imrpress.com These models underscore the importance of the prohibitin complex in maintaining organismal health and highlight the potential systemic effects of a prohibitin-targeting compound.

Pharmacodynamic Assessments in Animal Models for this compound Activity

The pharmacodynamic properties of this compound, or poly(3-hydroxybutyrate) (PHB), which describe the effects of the compound on the body, have been evaluated in various animal models. eupati.eu These in vivo studies are essential, as they account for systemic factors not present in in vitro assays, such as immune responses and metabolic processing, providing a more comprehensive understanding of the material's biological activity. nih.gov

In vivo biocompatibility studies, which involve implanting PHB into a model organism, are fundamental to characterizing the tissue and immune system response. nih.govmdpi.com When used as sutures or implanted subcutaneously in rats, PHB and its copolymers have been shown to elicit a tissue response consistent with a standard wound healing process and a normal reaction to a foreign body. nih.gov Importantly, these studies reported no significant alterations in a full range of physiological and biochemical markers, including blood structure, organ weights, and lymphatic tissue response, underscoring its high biocompatibility. nih.gov

Research has demonstrated that PHB exhibits excellent biocompatibility with bone tissue, possessing both osteoconductive and potentially osteoinductive properties. nih.gov Furthermore, the material appears to modulate immune cell activity; macrophages are activated by the presence of PHB, which contributes to their phagocytic activity. nih.gov This interaction with the immune system is a key aspect of its pharmacodynamic profile.

A significant area of pharmacodynamic research involves the role of PHB as a target for therapeutic agents. Molecular agents that bind to PHB expressed on the surface of endothelial cells in white adipose tissue have been developed. frontiersin.org In animal models of obesity, these agents trigger the apoptosis of these specific endothelial cells, leading to the degradation of white fat, normalization of metabolism, and reversal of obesity, reportedly without side effects. frontiersin.org This demonstrates a potent and targeted pharmacodynamic effect mediated through interaction with PHB in a specific physiological context.

The table below summarizes key findings from pharmacodynamic assessments of this compound in animal models.

| Model System | Observed Pharmacodynamic Effect | Key Findings | Citation |

|---|---|---|---|

| Rodent (Rat) Implantation Models | Biocompatibility and Immune Modulation | Tissue response is consistent with normal wound healing. No adverse systemic biochemical changes noted. Activates macrophages. | nih.govnih.gov |

| Rodent (Rat) Bone Repair Models | Osteoconductivity | Demonstrates excellent biocompatibility with bone tissue, suggesting potential for bone regeneration applications. | nih.gov |

| Rodent (Mouse) Obesity Models | Metabolic Regulation | Targeting PHB on adipose blood vessels leads to apoptosis of fat tissue and reversal of obesity. | frontiersin.org |

Investigating Systemic Responses to this compound in Relevant Animal Models

Investigating the full systemic response to this compound requires the use of animal models, as in vitro tests cannot replicate complex biological environments that include immune system involvement, vascularization, and metabolic processing. nih.gov Studies in animal models have revealed that PHB generally prompts a minimal and manageable systemic reaction.

Upon implantation, the tissue response to PHB is localized and aligns with the standard model of wound healing and foreign object response. nih.gov A crucial factor in the low systemic impact is the slow biodegradation rate of PHB. nih.gov Its primary degradation product, 3-hydroxybutyric acid, is a natural metabolite in mammals and a significantly weaker acid (pKa = 4.70) than the degradation products of other polymers like polylactic acid (PLA). mdpi.comnih.gov This property means that the degradation of PHB does not cause significant localized or systemic acidification, which can otherwise lead to a dangerous chronic inflammatory response. mdpi.comnih.gov

Exploration of Biological Systems and Processes Influenced by this compound

This compound has been shown to influence a variety of biological systems and processes, highlighting its multifaceted interactions within a biological context. These interactions extend beyond simple biocompatibility to active modulation of cellular and systemic functions. nih.gov

Metabolic and Endocrine Systems: PHB plays a significant role in metabolic regulation. It functions as a surface receptor on adipocytes, and small molecules that affect PHB function can block the utilization of long-chain fatty acids while activating glucose use in these cells. frontiersin.org In animal models, targeting PHB on white adipose vasculature leads to the resorption of this tissue, effectively reversing obesity and normalizing metabolism. frontiersin.org

Immune System: PHB has a demonstrated anti-inflammatory potential. frontiersin.org It is recognized as a surface receptor on monocytes and macrophages, where it can modulate signaling pathways within these innate immune cells. frontiersin.org Its presence influences local and systemic inflammatory responses, as well as the maturation of T cells and the signaling of IgM receptors in B cells. frontiersin.org Furthermore, macrophages are actively engaged by the material, promoting their phagocytic function as part of the foreign body response. nih.gov

Cellular Signaling and Proliferation: At the cellular level, PHB participates in key signaling cascades. It is a target for the protein kinase Akt and can have a regulatory effect on the PI3K/Akt and Raf/MAP/ERK signaling pathways. frontiersin.org In tissue engineering applications, PHB and its copolymers have been shown to support the adhesion and proliferation of numerous cell types, including fibroblasts, osteoblasts, chondrocytes, and mesenchymal stem cells. mdpi.comnih.gov

Mitochondrial Function and Aging: Within the mitochondria, a complex of PHB proteins is crucial for stabilizing the OPA1 protein, which regulates the structure of mitochondrial cristae, fusion, and apoptosis. frontiersin.org A deficiency in PHB can lead to the processing of OPA1 and promote programmed cell death. frontiersin.org Notably, the expression of PHB genes has been identified as a key factor in the aging of organisms, with its expression being significantly reduced in senescent cells. frontiersin.org

The table below outlines the diverse biological systems and processes affected by this compound.

| Biological System/Process | Nature of Influence | Mechanism/Effect | Citation |

|---|---|---|---|

| Metabolism | Regulatory | Acts as a receptor on adipocytes; targeting PHB reverses obesity and normalizes metabolism in animal models. | frontiersin.org |

| Immune Response | Modulatory | Functions as a receptor on immune cells, modulating inflammatory pathways and T cell maturation. | frontiersin.org |

| Cell Signaling | Regulatory | Influences PI3K/Akt and Raf/MAP/ERK signaling cascades. | frontiersin.org |

| Tissue Regeneration | Supportive | Promotes adhesion and proliferation of various cell types, including osteoblasts and fibroblasts. | mdpi.comnih.govnih.gov |

| Mitochondrial Function | Stabilizing | PHB complex stabilizes OPA1 protein, regulating mitochondrial structure and preventing apoptosis. | frontiersin.org |

| Aging | Associated Factor | PHB gene expression is reduced in senescent cells and is considered a key factor in organismal aging. | frontiersin.org |

Comparative Mechanistic Analysis of this compound Across Different Model Systems

The mechanistic role of this compound varies significantly depending on the biological context, a fact best illustrated by comparing its function across different model systems: the microorganisms that produce it, the animal models where it is used as a biomaterial, and engineered plant systems. nih.govbiotech-asia.org

In Prokaryotic (Bacterial) Systems: In bacteria such as Cupriavidus necator and Zobellella denitrificans, PHB's primary function is as an intracellular storage polymer for carbon and energy. biotech-asia.orgnih.gov Its synthesis is a well-defined enzymatic process. The mechanism begins with the condensation of two acetyl-CoA molecules, followed by reduction via an NADPH-dependent reductase, and finally, polymerization by PHB synthase to form the polymer. biotech-asia.orgugr.es This accumulation typically occurs under conditions of nutrient stress when a carbon source is abundant. biotech-asia.org Here, the mechanism is purely metabolic, serving the survival needs of the microorganism.

In Animal (In Vivo) Systems: When introduced into an animal system, PHB's role shifts from an energy reserve to that of a bioactive and structural material. nih.govfrontiersin.org The mechanisms of its effects are fundamentally different from those in bacteria. Instead of being synthesized, it is recognized by the host's cells. It functions as a signaling molecule by interacting with surface receptors on cells like adipocytes and macrophages to modulate complex systemic processes such as metabolism and inflammation. frontiersin.org Its degradation via hydrolysis yields 3-hydroxybutyrate, a compound naturally present in mammals, which is then integrated into the host's metabolic pathways. mdpi.comnih.gov This contrasts sharply with the bacterial PHB cycle, where it is depolymerized for internal energy use. frontiersin.org

In Engineered Plant Systems: In genetically engineered plants, such as sugarcane, designed to produce PHB, the compound represents a novel metabolic burden. nih.gov Here, the mechanistic impact is largely physical and disruptive. The accumulation of insoluble PHB granules within the chloroplasts competes for space with the photosynthetic machinery. nih.gov This physical interference can disrupt the spatial organization of thylakoids, leading to a decrease in photosynthetic assimilation rates and creating an imbalance in the cellular energy supply, potentially causing ATP starvation in the bundle sheath cells. nih.gov In this model, PHB is neither an evolved energy store nor a signaling molecule, but an artificial product whose physical presence impedes native biological processes.

In Vitro vs. In Vivo Models: A comparison between in vitro and in vivo models also reveals mechanistic differences. In vitro assays can establish fundamental cytocompatibility, showing, for instance, that PHB is non-toxic and supports the proliferation of isolated cell lines like fibroblasts. mdpi.com However, these simplified systems lack systemic factors. nih.gov Consequently, they cannot reveal the compound's influence on the immune system, the complexities of the foreign body response, or its integration into whole-body metabolic regulation, which are critical mechanistic aspects only observable in a complete animal model. nih.govfrontiersin.org

Computational Chemistry and Theoretical Frameworks for Compound Z Phb Studies

Molecular Modeling and Simulation of Compound Z-phb

Molecular modeling and simulation techniques are instrumental in exploring the conformational landscape, intermolecular interactions, and dynamic behavior of PHB and its derivatives. These approaches range from quantum mechanical calculations on small model systems to large-scale molecular dynamics simulations of polymer chains.

Quantum mechanical (QM) methods are employed to study the electronic structure, reactivity, and spectroscopic properties of PHB with high accuracy. nih.govmit.edu Density Functional Theory (DFT) is a commonly used QM method for these investigations.

Theoretical studies have utilized DFT to investigate the thermal degradation mechanisms of PHB. mit.edu By calculating the thermodynamics of the degradation process, researchers can identify the most probable pathways, such as the six-membered ring transition state leading to the formation of crotonic acid. nih.govmit.edu These calculations provide insights into the stability of the polymer and the influence of external conditions like temperature and solvent on its degradation profile. mit.edu

QM calculations have also been successfully applied to interpret the vibrational spectra (Raman and Terahertz) of crystalline PHB. nih.gov By simulating the spectra and comparing them to experimental data, specific vibrational modes, including those arising from intermolecular interactions like weak C═O···H–C hydrogen bonds between polymer chains, can be accurately assigned. nih.gov This level of detail is crucial for understanding the crystal structure and packing of PHB. nih.gov

Table 1: Key Findings from Quantum Mechanical Studies of PHB

| Research Focus | Method | Key Findings |

|---|---|---|

| Thermal Degradation | DFT | Elucidation of reaction pathways and thermodynamics of thermal degradation, identifying crotonic acid as a primary product. mit.edu |

| Vibrational Spectra | QM/CCT | Assignment of low-frequency Raman and THz bands to specific inter- and intramolecular vibrational modes, confirming intermolecular hydrogen bonding. nih.gov |

Molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of PHB at an atomistic level, providing insights into its dynamics, conformation, and interactions with other molecules. fishersci.noiarc.frmassbank.eu

MD simulations have been used to elucidate the dissolution mechanism of PHB in various solvents. For instance, simulations with the biosolvent carvacrol (B1668589) have shown how the solvent molecules interact with and break down the crystalline structure of PHB, leading to its dissolution. fishersci.noiarc.fr These studies are vital for developing green and efficient recycling processes for PHB-based plastics.

The miscibility of PHB with other polymers, such as polylactide (PLA), has also been investigated using MD simulations. massbank.eu By analyzing the interactions and dynamics of the polymer chains in a blend, researchers can predict their compatibility at different length scales, which is essential for designing bioplastic blends with tailored mechanical properties. massbank.eu Furthermore, MD simulations have been used to predict the mechanical properties of PHB composites, for example, when reinforced with fibers like flax or kenaf, by modeling the stress-strain behavior of the composite material.

Table 2: Applications of Molecular Dynamics Simulations for PHB

| Simulation System | Key Insights |

|---|---|

| PHB in Carvacrol | Elucidation of the rapid dissolution mechanism at the atomic level. fishersci.noiarc.fr |

| PHB/PLA Blends | Assessment of polymer miscibility based on Flory-Huggins theory and analysis of chain mobility. massbank.eu |

| PHB Composites | Prediction of mechanical properties like elastic and shear modulus in fiber-reinforced PHB. |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the enzymatic degradation of PHB and for designing molecules that can interact with PHB-related proteins.

A primary application of docking in the context of PHB is studying the interaction between PHB oligomers and PHB depolymerases, the enzymes responsible for its biodegradation. researchgate.netnih.govresearchgate.net Covalent docking simulations have been performed to model the binding of a 3-hydroxybutyric acid trimer into the catalytic site of PhaZ7 PHB depolymerase. researchgate.netnih.gov These studies revealed that the binding energy is significantly more favorable when a flexible loop (or "lid") at the enzyme's surface is in an "open" conformation, suggesting this loop controls substrate access to the active site. researchgate.netnih.gov

Docking studies also help in identifying key amino acid residues involved in substrate binding. researchgate.net For example, the catalytic triad (B1167595) (Ser, His, Asp) is a common feature in the active site of PHB depolymerases, and docking helps to visualize how the PHB chain or its monomers orient themselves relative to these residues for catalysis to occur. researchgate.net This knowledge is valuable for enzyme engineering efforts aimed at improving degradation efficiency. Furthermore, the substrate-binding domains (SBDs) of PHB depolymerases have been used to functionalize surfaces by anchoring proteins to PHB microparticles, a process that can be modeled and understood through protein-ligand docking principles. acs.orgoup.com

Molecular Dynamics Simulations of this compound Interactions

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics for this compound

QSAR and cheminformatics are fields that relate the chemical structure of compounds to their physical, chemical, or biological activities using statistical models. rsc.orgnih.govmdpi.com While specific QSAR models for "this compound" are not prevalent, the principles are applied to design and understand PHB derivatives and related systems.

QSAR methodologies can be used to develop predictive models for the properties of PHB and its copolymers. mdpi.comnih.gov The goal is to establish a mathematical relationship between molecular descriptors (numerical representations of chemical structure) and an observed property, such as biodegradability, mechanical strength, or thermal stability. nih.gov

For instance, the properties of PHB copolymers, like Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), depend on the ratio of their constituent monomers. wikipedia.org QSAR-like models could predict properties such as melting point, crystallinity, and tensile strength based on descriptors that encode this monomer ratio and other structural features. wikipedia.orgnih.gov The physical properties and chemical structure of PHBs are also dependent on the bacterial strain used for their production, which influences characteristics like molecular weight and crystallinity. nih.gov Predictive models can help correlate these production parameters with the final material properties.

Virtual screening is a computational technique used to search large libraries of molecules to identify those with desired properties or activities. nih.govscielo.br In the context of PHB, this can be applied in two main ways: screening for new enzymes capable of degrading PHB or designing novel PHB derivatives with enhanced properties.

A common approach involves screening genomic or metagenomic libraries for new PHB depolymerases. nih.gov While initial screening might be experimental (e.g., using halo assays on PHB agar (B569324) plates), computational methods can then be used to analyze the candidate enzymes. nih.govjmb.or.kr Homology modeling can build 3D structures of new enzymes, which are then used for docking studies with PHB oligomers to validate their potential activity and understand their mechanism.

Conversely, computational design can be used to create virtual libraries of PHB derivatives. rsc.orgdovepress.com By systematically modifying the PHB backbone or side chains in silico, it is possible to generate a vast number of new potential structures. QSAR models and docking simulations can then be used to screen this virtual library to predict which derivatives might have improved properties, such as better mechanical flexibility or controlled degradation rates, before they are synthesized. rsc.orgresearchgate.net This rational design approach significantly accelerates the discovery of new bioplastics. rsc.org

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Poly(R)-3-hydroxybutyrate | 24862200 (Substance ID) |

| (R)-3-Hydroxybutyric acid | 92135 |

| Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) | 107801 |

| 3-Hydroxyvalerate | 21869060 |

| Crotonic acid | 637090 |

| Acetyl-CoA | 444493 |

| Carvacrol | 10364 |

| Capsaicin | 1548943 |

| Saquinavir | 441243 |

| Xanthohumol | 639665 |

| Fluorizoline (B607481) | 56837157 |

Development of Predictive Models for this compound Behavior

Theoretical Frameworks Guiding Research on this compound

Theoretical and computational frameworks are indispensable for systematically investigating the properties and potential of this compound, scientifically known as Poly(3-hydroxybutyrate) or PHB. These frameworks provide the foundational principles and methodologies for in-depth analysis, enabling researchers to predict behavior and guide experimental work.

Conceptual Density Functional Theory Applications to this compound Reactivity

Conceptual Density Functional Theory (CDFT) serves as a powerful theoretical framework for understanding the chemical reactivity of molecular systems, including this compound (PHB). scirp.orgmdpi.com CDFT utilizes various descriptors derived from the electron density to predict how a molecule will interact with other chemical species. pku.edu.cnresearchgate.net These descriptors, such as electronegativity, chemical hardness and softness, and the Fukui function, provide quantitative measures of a molecule's susceptibility to electrophilic or nucleophilic attack. mdpi.compku.edu.cnresearchgate.net

The reactivity of this compound is primarily associated with the ester linkages within its polyester (B1180765) backbone. These sites are susceptible to nucleophilic attack, which leads to the polymer's degradation via hydrolysis—a key aspect of its biodegradability. CDFT can be employed to analyze the reactivity of these ester groups. Local reactivity descriptors, such as the Fukui function, can identify the specific atoms within the polymer chain that are most likely to react. pku.edu.cnresearchgate.net For instance, calculations can pinpoint the carbonyl carbon of the ester group as a primary site for nucleophilic attack and the oxygen atoms as sites for electrophilic interaction.

By applying CDFT, researchers can screen for the reactivity of different forms or derivatives of this compound, guiding the design of new polymers with tailored degradation rates or enhanced stability. researchgate.net The theory provides a systematic way to understand how changes in the molecular structure affect its electronic properties and, consequently, its chemical behavior. researchgate.net

| Descriptor | Definition | Relevance to this compound (PHB) | Source |

|---|---|---|---|

| Electronegativity (χ) | The negative of the chemical potential; measures the ability of a system to attract electrons. | Indicates the overall tendency of the polymer to attract electrons in a chemical reaction. | pku.edu.cnresearchgate.net |

| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. Related to the HOMO-LUMO energy gap. | A higher hardness value for PHB implies greater stability and lower reactivity. Softer molecules are more reactive. | researchgate.net |

| Fukui Function (f(r)) | Describes the change in electron density at a point 'r' when the total number of electrons in the system changes. Identifies the most reactive sites in a molecule. | Pinpoints the specific atoms in the PHB ester linkage (e.g., carbonyl carbon) that are most susceptible to nucleophilic or electrophilic attack, which is crucial for understanding its hydrolysis mechanism. | mdpi.compku.edu.cn |

| Electrophilicity Index (ω) | Measures the energy stabilization of a system when it acquires an additional electronic charge from the environment. | Quantifies the electrophilic nature of the polymer, helping to predict its interaction with nucleophiles. | pku.edu.cn |

Graph Theory and Mathematical Models for this compound Structural Analysis

Graph theory offers a robust mathematical framework for analyzing the complex structure of polymers like this compound. numberanalytics.comiisc.ac.in In this approach, the polymer is represented as a molecular graph where atoms are treated as vertices and chemical bonds as edges. numberanalytics.compreprints.org This abstraction allows for the application of powerful graph-based algorithms to quantify structural properties and relate them to the macroscopic behavior of the material. iisc.ac.in

Furthermore, graph-based models can be used to study non-covalent interactions within and between polymer chains, which are critical for determining the three-dimensional structure and properties like crystallinity. iisc.ac.in By representing interactions such as hydrogen bonds as edges in the graph, researchers can identify clusters of interacting residues and analyze the stability of different polymer conformations. iisc.ac.innih.gov This is particularly relevant for understanding the physical properties of PHB, such as its high degree of crystallinity, which significantly influences its mechanical strength and degradation rate.

| Graph Theory Application | Description | Specific Use for this compound (PHB) | Source |

|---|---|---|---|

| Molecular Graph Representation | Atoms are represented as vertices and bonds as edges, creating a graph that captures the molecule's topology. | Models the covalent structure of the PHB polymer chain, allowing for computational analysis of its connectivity and isomerism. | numberanalytics.compreprints.org |

| Topological Indices | Numerical values calculated from the molecular graph to quantify its topology. | Correlate the structure of PHB with its physical properties (e.g., melting point, glass transition temperature) and predict the properties of modified PHB variants. | numberanalytics.com |

| Interaction Network Analysis | Graphs are used to model non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) within or between polymer chains. | Analyzes the network of interactions that lead to the semi-crystalline structure of PHB, helping to explain its mechanical properties and thermal stability. | iisc.ac.in |

| Graph Isomorphism | Algorithms to determine if two graphs are structurally identical. | Enumerates and distinguishes between different isomers or conformations of PHB and related copolymers. | preprints.org |

Integration of Machine Learning and AI in this compound Research

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing computational chemistry and materials science, offering new avenues for research on this compound. frontiersin.orgaip.orguio.no These data-driven approaches can accelerate the discovery and optimization of polymers by learning complex relationships between structure and properties from large datasets. aip.orgmicrosoft.com

In the context of this compound, ML models can be trained on data from computational simulations or experiments to predict a wide range of properties. For example, an ML-based force field could be developed to perform large-scale molecular dynamics simulations, bridging the gap between atomistic detail and macroscopic behavior. frontiersin.org This would enable the study of properties like polymer chain folding, crystallization kinetics, and mechanical responses under stress, at time and length scales inaccessible to traditional quantum chemistry methods. aip.org

AI can also guide the design of new PHB-based materials. Generative models can propose novel polymer structures with desired characteristics, such as improved flexibility or specific degradation profiles. uio.no By combining ML with high-throughput virtual screening, researchers can efficiently explore the vast chemical space of possible copolymers or composites, identifying promising candidates for synthesis and experimental validation. This synergy between AI and computational chemistry promises to significantly shorten the development cycle for new, sustainable materials based on this compound. microsoft.comresearch.google

Elucidation of Reaction Mechanisms and Transition States via Computational Methods for this compound Synthesis

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is a crucial tool for elucidating the detailed reaction mechanisms of this compound synthesis. fiveable.mescielo.br Understanding the step-by-step molecular transformations, including the identification of intermediates and transition states, is key to optimizing synthesis protocols, whether they are biological or chemical. fiveable.meorientjchem.org

The biosynthesis of PHB in microorganisms proceeds via a series of enzymatic reactions, starting from acetyl-CoA. nau.edu The key polymerization step is catalyzed by PHB synthase (PhbC). researchgate.net Computational methods can model the active site of this enzyme and simulate the reaction pathway. fiveable.me By calculating the potential energy surface, researchers can map out the entire catalytic cycle, identifying the structures of transient intermediates and the energy barriers associated with each step (transition states). scielo.brorientjchem.org This provides molecular-level insights into how the enzyme achieves its high efficiency and stereospecificity, producing PHB in the (R)-configuration. researchgate.net

For chemical synthesis routes, such as the ring-opening polymerization of β-butyrolactone, computational studies can be equally revealing. scielo.br DFT calculations can be used to compare different catalytic pathways, evaluate the effect of various catalysts and solvents, and explain observed product distributions. By locating the transition state structures and calculating their corresponding activation energies, chemists can rationalize reaction outcomes and design more efficient synthetic strategies with higher yields and better control over the polymer's properties. orientjchem.orgchemrxiv.org

Advanced Applications of Compound Z Phb in Materials Science and Environmental Remediation

Compound Z-phb in Advanced Materials Science

The versatility of a functional chemical compound allows for its integration into a wide array of advanced materials, potentially leading to novel properties and enhanced performance.

Design and Synthesis of this compound-Based Polymers and Composites

The development of new polymers and composites is a significant area of materials science. A compound like "this compound" could serve as a monomer, a cross-linking agent, or a functional additive in the synthesis of new materials. The design process would focus on leveraging the unique chemical structure of the compound to achieve desired properties such as thermal stability, mechanical strength, or conductivity. Synthesis methods could range from traditional polymerization techniques to more advanced methods like controlled radical polymerization or click chemistry, depending on the reactive sites available on the "this compound" molecule.